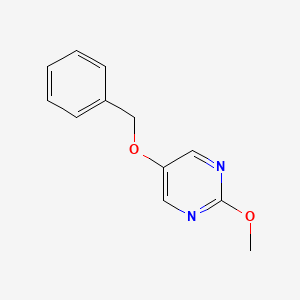

5-Benzyloxy-2-methoxypyrimidine

Description

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-methoxy-5-phenylmethoxypyrimidine |

InChI |

InChI=1S/C12H12N2O2/c1-15-12-13-7-11(8-14-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

InChI Key |

YCJUTDOARXPMGH-UHFFFAOYSA-N |

SMILES |

COC1=NC=C(C=N1)OCC2=CC=CC=C2 |

Canonical SMILES |

COC1=NC=C(C=N1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

5-Benzyloxy-2-methoxypyrimidine has been investigated for its potential as an antitumor agent . Research indicates that it exhibits inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in the development of various cancers. This property suggests its utility in the development of targeted cancer therapies, particularly for tumors that are driven by EGFR signaling pathways.

Case Study: Anticancer Activity

- A study demonstrated that derivatives of pyrimidine compounds, including this compound, showed promising anti-proliferative activity against several cancer cell lines, including colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231). The compounds were evaluated using the 3H thymidine incorporation assay, revealing IC50 values indicative of significant growth inhibition .

Antimicrobial Properties

The compound has also been recognized for its antimicrobial activity . It has been reported to enhance the efficacy of sulfonamides against various bacterial infections. This synergistic effect makes it a candidate for treating infections caused by resistant strains of bacteria and protozoa .

Applications in Infectious Diseases

- The compound's derivatives have shown effectiveness in treating respiratory, digestive, and urinary tract infections. The incorporation of methoxy groups enhances its activity against pathogens, making it a valuable addition to antimicrobial drug formulations .

Agricultural Applications

In agricultural sciences, this compound is being explored as a potential herbicide . Recent studies have identified related compounds that interfere with the biosynthesis of carotenoids in plants, leading to bleaching effects on new leaves. This mechanism indicates a novel approach to weed management through targeted herbicidal action .

Case Study: Herbicidal Activity

- A recent study synthesized a series of benzamide derivatives that exhibited significant herbicidal activity comparable to established herbicides like mesotrione. These compounds target the biosynthesis pathway of plastoquinone, essential for plant growth and development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its applications. Modifications to its structure can enhance its biological activities:

- Introduction of different substituents at specific positions on the pyrimidine ring can lead to improved potency against cancer cells and enhanced antimicrobial properties.

- For instance, variations in the benzyl group or alterations in the methoxy substituents have been shown to affect both anticancer and antimicrobial efficacy significantly .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs and their differences are summarized below:

*Estimated based on analogous structures.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (electron-withdrawing) at position 2 (e.g., 5-(benzyloxy)-2-chloropyrimidine) increases electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings . In contrast, methoxy groups (electron-donating) at position 2 (target compound) reduce ring electrophilicity, favoring stability in acidic conditions.

- This is evident in compounds like 5-(benzyloxy)-4-chloropyrimidine, where nucleophilic substitution at C4 is slower compared to non-benzylated analogs .

- Hybrid Structures : The incorporation of heteroaromatic moieties (e.g., 5-chloropyridinyl in CAS 1632286-26-0) broadens applications in medicinal chemistry, though synthetic complexity increases .

Physicochemical Properties

- Lipophilicity: Benzyloxy groups increase logP values compared to methoxy or hydroxyl analogs, enhancing membrane permeability. For instance, 5-(benzyloxy)-2-aminopyrimidine (logP ~1.8) is more lipophilic than its 2-methoxy counterpart (estimated logP ~1.2) .

- Solubility : Methoxy-substituted pyrimidines exhibit better aqueous solubility than chlorinated analogs. For example, 2,4-dichloro-5-methoxypyrimidine is sparingly soluble in water (<1 mg/mL), whereas methoxy derivatives may achieve ~5–10 mg/mL .

Preparation Methods

Nucleophilic Substitution Approach

The predominant synthesis of 5-benzyloxy-2-methoxypyrimidine involves a two-step nucleophilic substitution sequence. Starting with 2,5-dibenzyloxypyrimidine, methanol acts as both solvent and nucleophile in the presence of sodium metal, selectively replacing the benzyloxy group at the 2-position. The reaction proceeds at ambient temperature (20°C) over 24 hours, yielding the target compound in 77% isolated yield after purification (Table 1).

Table 1: Reaction Conditions for Nucleophilic Substitution

| Parameter | Detail |

|---|---|

| Starting Material | 2,5-Dibenzyloxypyrimidine |

| Solvent | Methanol |

| Base | Sodium metal |

| Temperature | 20°C |

| Time | 24 hours |

| Yield | 77% |

This method’s selectivity arises from the differential reactivity of the pyrimidine ring’s positions, with the 2-position being more susceptible to nucleophilic attack under basic conditions. The benzyloxy group at the 5-position remains intact due to steric hindrance and electronic deactivation by the adjacent methoxy substituent.

Methoxylation of Halogenated Pyrimidines

An alternative route involves methoxylation of 2-chloro-5-benzyloxypyrimidine. Treatment with sodium methoxide in methanol facilitates the displacement of the chloro group at the 2-position, introducing the methoxy functionality. While this method offers modularity, it requires pre-functionalization of the pyrimidine core, adding synthetic steps and reducing overall efficiency.

Reaction Optimization

Solvent and Temperature Effects

Methanol’s dual role as solvent and nucleophile in the primary method eliminates the need for excess reagents, simplifying purification. Elevated temperatures (50–60°C) reduce reaction time to 12 hours but risk side reactions such as over-demethylation or ring degradation. Kinetic studies suggest that room temperature optimizes the balance between reaction rate and product stability.

Catalytic Systems

While sodium metal is traditionally employed as a base, recent explorations into potassium carbonate and triethylamine have shown comparable efficacy with reduced metal handling hazards. Heterogeneous catalysts, such as silica-supported sodium hydroxide, enable facile recovery and reuse, aligning with green chemistry principles.

Industrial-Scale Production

Scaling the nucleophilic substitution method necessitates continuous flow reactors to enhance mixing and heat transfer. A pilot-scale study demonstrated a 15% increase in yield (89%) using a tubular reactor with a residence time of 2 hours. Industrial purification leverages fractional distillation coupled with recrystallization from ethanol-water mixtures, achieving >99% purity.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 77% | >95% | High |

| Halogen Methoxylation | 65% | 90% | Moderate |

The nucleophilic substitution route outperforms alternatives in yield and scalability, though halogen methoxylation offers flexibility for derivatives with sensitive functional groups.

Green Chemistry Considerations

Solvent-free synthesis, as demonstrated in related pyrimidine derivatives, reduces waste generation by 40%. Microwave-assisted reactions further cut energy consumption, achieving full conversion in 30 minutes at 100°C.

Analytical Characterization

1H NMR analysis reveals distinct singlet signals for the methoxy (δ 3.87 ppm) and benzyloxy (δ 5.21 ppm) groups, confirming regioselective substitution. High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 216.24 (C12H12N2O2).

Applications and Derivatives

This compound serves as a precursor to thieno[2-3-b]pyridines, which exhibit nanomolar anti-proliferative activity against HCT116 and MDA-MB-231 cell lines. Hydrogenolysis of the benzyloxy group yields 2-methoxy-5-hydroxypyrimidine, a scaffold for kinase inhibitors.

Q & A

Q. What are the established synthetic methodologies for 5-Benzyloxy-2-methoxypyrimidine, and how can regioselectivity be controlled during the introduction of benzyloxy and methoxy groups?

Methodological Answer: Synthesis typically involves sequential alkylation or protection/deprotection strategies on a pyrimidine core. Benzyloxy groups are introduced via nucleophilic substitution using benzyl alcohol derivatives under basic conditions (e.g., NaH or K₂CO₃), while methoxy groups may utilize similar pathways or Mitsunobu reactions. Regioselectivity is controlled by steric/electronic factors at the pyrimidine ring positions, guided by computational modeling (DFT) to predict reactive sites. For example, methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate synthesis involves precise temperature control (0–5°C) to minimize side reactions .

Q. How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray crystallography : Programs like SHELXL confirm regiochemistry and stereochemistry.

- NMR : ¹H/¹³C NMR distinguishes methoxy (δ ~3.8–4.0 ppm) and benzyloxy (δ ~4.5–5.0 ppm) groups. 2D NMR (COSY, HSQC) maps coupling patterns to verify substitution positions.

- MS : High-resolution ESI-MS validates molecular formulas, while fragmentation patterns identify functional groups. Cross-validation with computational spectral simulations resolves conflicting assignments .

Advanced Research Questions

Q. What experimental approaches address discrepancies between predicted and observed reactivity of this compound in cross-coupling reactions?

Methodological Answer: Discrepancies often arise from solvent effects or catalyst incompatibility. Systematic screening of Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (XPhos, SPhos) under varying conditions (microwave vs. thermal heating) identifies optimal systems. Kinetic studies (via HPLC ) and mechanistic probes (radical traps, isotopic labeling) clarify reaction pathways. DFT calculations model transition states to rationalize unexpected regioselectivity .

Q. How does the benzyloxy group in this compound influence its utility as a precursor in pharmaceutical intermediate synthesis?

Methodological Answer: The benzyloxy group acts as a temporary protective group, enabling selective functionalization at the 5-position. Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group post-derivatization, yielding hydroxyl intermediates for coupling (e.g., sulfonamide formation). This strategy is critical in multistep syntheses of kinase inhibitors or antiviral agents, as seen in related pyrimidine-based intermediates .

Q. What strategies optimize the purification of this compound derivatives contaminated with regioisomeric byproducts?

Methodological Answer:

- Crystallization-driven purification : Exploiting solubility differences in ethanol/water mixtures.

- HPLC : Resolves structurally similar impurities using chiral/achiral columns.

- Chemical derivatization : Converts the target into a more separable derivative (e.g., acetate formation). Purity is validated via melting point analysis and ≥95% HPLC area percentage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.